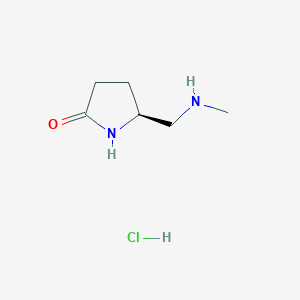

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride

Vue d'ensemble

Description

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidin-2-one core structure with a methylamino substituent at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions. This method utilizes visible light and a microchannel reactor to facilitate the reaction under mild conditions without the need for metal catalysts .

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Applications De Recherche Scientifique

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone characterized by a pyrrolidin-2-one core structure and a methylamino substituent at the 5-position. It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Chemistry It is a building block in synthesizing complex organic molecules and a reagent in chemical reactions.

- Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

- Medicine Research explores its potential therapeutic applications in developing new drugs for treating various diseases.

- Industry It is used to produce pharmaceuticals, agrochemicals, and other industrial chemicals.

This compound's biological activity is attributed to its interaction with molecular targets:

- Enzyme Inhibition The compound may inhibit enzymes, modulating biochemical pathways critical for cellular processes.

- Receptor Binding It potentially acts as an agonist or antagonist at certain receptors, influencing physiological responses.

Further research is needed to elucidate the molecular mechanisms and targets involved in its action.

Anticancer Activity

Pyrrolidine derivatives have demonstrated anticancer properties. For instance, certain derivatives exhibit cytotoxicity against A549 lung adenocarcinoma cells, reducing cell viability effectively, suggesting their potential as anticancer agents.

In Vitro Anticancer Study :

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 18 | A549 | 10 | Potent anticancer activity |

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored, with some derivatives showing results against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential use in treating resistant infections.

Antimicrobial Screening :

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 21 | S. aureus | 5 | Selective antimicrobial activity |

Pyrrolidine as a Scaffold

The five-membered pyrrolidine ring is a nitrogen heterocycle used to obtain compounds for treating human diseases . Interest in the scaffold is enhanced by:

- The ability to explore the pharmacophore space efficiently due to sp3-hybridization .

- The contribution to the stereochemistry of the molecule .

- The increased three-dimensional (3D) coverage due to the non-planarity of the ring, called “pseudorotation” .

Thiazole-Integrated Pyrrolidin-2-one Analogues as Anticonvulsants

Mécanisme D'action

The mechanism of action of (S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidin-2-one: The parent compound with a similar core structure.

3-Iodopyrroles: Compounds with structural similarities and potential overlapping applications.

N-Substituted Piperidines: Precursors in the synthesis of pyrrolidin-2-ones with related chemical properties.

Uniqueness

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is unique due to its specific substituent pattern and stereochemistry, which confer distinct chemical and biological properties

Activité Biologique

(S)-5-((Methylamino)methyl)pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

This compound is characterized by its pyrrolidine structure, which contributes to its unique biological properties. The compound acts as a building block in organic synthesis and has applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, modulating biochemical pathways critical for cellular processes.

- Receptor Binding : It potentially acts as an agonist or antagonist at certain receptors, influencing physiological responses.

Further studies are needed to elucidate the exact molecular mechanisms and targets involved in its action.

Biological Activity Overview

Research has highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Recent studies have investigated the anticancer properties of related pyrrolidine derivatives. For instance, certain derivatives exhibit significant cytotoxicity against A549 lung adenocarcinoma cells. In vitro assays demonstrated that these compounds can reduce cell viability effectively, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 18 | A549 | 10 | Potent anticancer activity |

| 21 | S. aureus | 5 | Selective antimicrobial activity |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Some derivatives have shown promising results against multidrug-resistant strains of Staphylococcus aureus, indicating their potential use in treating resistant infections .

Case Studies

- In Vitro Anticancer Study :

- Antimicrobial Screening :

Future Directions

The ongoing research into this compound suggests that it holds promise as a lead compound for drug development targeting cancer and resistant bacterial infections. Future studies should focus on:

- Detailed Mechanistic Studies : To clarify how the compound interacts with specific enzymes and receptors.

- In Vivo Evaluations : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity and reduced toxicity.

Propriétés

IUPAC Name |

(5S)-5-(methylaminomethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-7-4-5-2-3-6(9)8-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZMQSJNKYYLKK-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCC(=O)N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCC(=O)N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.